molecular formula C25H26N2O2 B1195913 Medibazine CAS No. 53-31-6

Medibazine

Cat. No. B1195913
CAS RN: 53-31-6
M. Wt: 386.5 g/mol
InChI Key: ORAUEDBBTFLQSK-UHFFFAOYSA-N
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Description

Medibazine is a piperazine derivative . It has been used in veterinary medicine and as a coronary vasodilating agent . The chemical name for Medibazine is 1-(1,3-Benzodioxol-5-ylmethyl)-4-(diphenylmethyl)piperazine .


Molecular Structure Analysis

Medibazine has a molecular formula of C25H26N2O2 . Its exact mass is 386.20 and its molecular weight is 386.495 . The InChI code for Medibazine is InChI=1S/C25H26N2O2/c1-3-7-21(8-4-1)25(22-9-5-2-6-10-22)27-15-13-26(14-16-27)18-20-11-12-23-24(17-20)29-19-28-23/h1-12,17,25H,13-16,18-19H2 .


Physical And Chemical Properties Analysis

Medibazine has a molecular weight of 386.49 and a formula of C25H26N2O2 . Its elemental composition is C 77.69%, H 6.78%, N 7.25%, O 8.28% . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

  • Medibazine was evaluated for its effects on brain metabolism during conditions like hypoxia and ischemia. It was found that while Medibazine could not improve deranged brain metabolism under hypoxemic conditions, it showed some pharmacological effects during post-hypoxic recovery and recovery following hypoxia plus complete ischemia (Benzi et al., 1979).

  • Another study investigated the impact of chronic treatment with Medibazine on cerebral enzymatic activities in rats. This study highlighted the differentiated effects of Medibazine on various cerebral enzymatic activities following chronic treatment, providing insights into its long-term impact on brain function (Benzi et al., 1979).

  • Medibazine's cardiac anti-arrhythmic effect was studied in relation to aconitine-induced cardiac arrhythmia in rats. The study found that Medibazine had a doubtful activity as an anti-arrhythmic agent, suggesting limited effectiveness in this application (Scotto-DiTella, 1979).

properties

IUPAC Name

1-benzhydryl-4-(1,3-benzodioxol-5-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-3-7-21(8-4-1)25(22-9-5-2-6-10-22)27-15-13-26(14-16-27)18-20-11-12-23-24(17-20)29-19-28-23/h1-12,17,25H,13-16,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAUEDBBTFLQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201042
Record name Medibazine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medibazine

CAS RN

53-31-6, 22193-78-8
Record name Medibazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medibazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medibazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022193788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medibazine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medibazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MEDIBAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NFK89B690
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
G Benzi, E Arrigoni, O Pastoris, RF Villa… - Biochemical …, 1979 - Elsevier
… effect of caffeine, nicergoline and medibazine was evaluated in the brain of beagle dogs during various … effect of nicergoline and medibazine could be observed both in the post-hypoxic …
Number of citations: 10 www.sciencedirect.com
MS Afanamol, AD Dinesh, KS Ali, A Vengamthodi… - In Silico …, 2023 - Springer
… Meclizine and medibazine were observed to stack Pi-Pi. The docking scores and amino acid… Two of the compounds, Lifarizine, and medibazine, has better mmgbsa score when …
Number of citations: 0 link.springer.com
H Ohtaka, T Kanazawa, K Ito… - Chemical and …, 1987 - jstage.jst.go.jp
A considerable body of literature exists on the biological activity of compounds containing the piperazine moiety. In the field of 1-benzyl-4-diphenylmethylpiperazines, antihistaminics, 2-…
Number of citations: 49 www.jstage.jst.go.jp
G Benzi, E Arrigoni, F Dagani, F Marzatico… - Biochemical …, 1979 - Elsevier
… After 4 weeks of treatment, medibazine caused an increase in the activities of both … As for the enzymatic activities evaluated in the homogenate in toto, medibazine rather steadily …
Number of citations: 26 www.sciencedirect.com
AM Scotto-DiTella - Comptes Rendus des Seances de la Societe de …, 1979 - europepmc.org
… Among di-substituted derivatives cinepazide and hydroxyzine are active but medibazine have a doubtful activity and piribedil and cinnarizine are devoid of activity. …
Number of citations: 2 europepmc.org
P de Haen - Clinical Pharmacology & Therapeutics, 1974 - Wiley Online Library
Trends in life are governed by internal stresses and outside influences. New drugs are subject to the same pressures. Innovation in a therapeutic field is usually followed by the …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
G Benzi, E Arrigoni, F Dagani, F Marzatico… - Experimental …, 1980 - academia.edu
594 G. BENZl et al. oxygen oxidoreductase, EC 1.6. 99.3) and cytochrome oxidase (ferrocytochrome c: oxygen oxidoreductase, EC 1.9. 3.1) for the electron transport chain. Some of the …
Number of citations: 46 www.academia.edu
LA MITSCHER - 1984 - ds.amu.edu.et
The reception accorded" Organic Chemistry of Drug Synthesis11 seems to us to indicate widespread interest in the organic chemistry involved in the search for new pharmaceutical …
Number of citations: 2 ds.amu.edu.et
DJ YANG, D YU, AS THOMPSON, FD ROLLO - ic.gc.ca
Novel methods of synthesis of chelator-targeting ligand conjugates, compositions comprising such conjugates, and therapeutic and diagnostic applications of such conjugates are …
Number of citations: 0 www.ic.gc.ca
A Cherkasov - International Journal of Molecular Sciences, 2005 - mdpi.com
On the basis of the previous models of inductive and steric effects, ‘inductive’ electronegativity and molecular capacitance, a range of new ‘inductive’ QSAR descriptors has been derived…
Number of citations: 54 www.mdpi.com

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